molecular formula C11H24O3 B7859983 Propanal,3-(1,1-dimethylethoxy)-

Propanal,3-(1,1-dimethylethoxy)-

Cat. No.: B7859983
M. Wt: 204.31 g/mol
InChI Key: BEFUMEMIRYCIEE-UHFFFAOYSA-N
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Description

Propanal,3-(1,1-dimethylethoxy)- (CAS 104513-14-6) is an aldehyde derivative featuring a tert-butoxy (1,1-dimethylethoxy) substituent at the third carbon of the propanal backbone. Its molecular formula is C₇H₁₄O₂, with a molecular weight of 130.18 g/mol. The tert-butoxy group imparts steric hindrance and stability, making this compound useful in organic synthesis as a protected aldehyde intermediate. Its reactivity is dominated by the aldehyde functional group, which participates in nucleophilic additions and oxidation reactions .

Properties

IUPAC Name

1-(3,3-diethoxypropoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3/c1-4-7-9-12-10-8-11(13-5-2)14-6-3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFUMEMIRYCIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721165
Record name 1-(3,3-Diethoxypropoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104513-14-6
Record name 1-(3,3-Diethoxypropoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanal,3-(1,1-dimethylethoxy)- can be synthesized through several methods. One common approach involves the reaction of 1-butanol with 3,3-diethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, the production of Propanal,3-(1,1-dimethylethoxy)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanal,3-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the diethoxypropoxy group with other functional groups using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone under reflux conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted butane derivatives.

Scientific Research Applications

Propanal,3-(1,1-dimethylethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanal,3-(1,1-dimethylethoxy)- involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, influencing biological processes and industrial applications.

Comparison with Similar Compounds

Functional Group and Structural Variations

The tert-butoxy group is a common substituent in industrial and research applications. Below is a comparative analysis of Propanal,3-(1,1-dimethylethoxy)- with analogous compounds:

Compound Name CAS Number Molecular Formula Functional Group Molecular Weight (g/mol) Key Properties
Propanal,3-(1,1-dimethylethoxy)- 104513-14-6 C₇H₁₄O₂ Aldehyde + ether 130.18 High reactivity at aldehyde site; steric protection from tert-butoxy group
1-Propene,3-(1,1-dimethylethoxy)- 1471-04-1 C₇H₁₄O Alkene + ether 114.19 Lower polarity; used in polymer precursors or crosslinking agents
2-Propanol,1-(1,1-dimethylethoxy)-3-ethoxy 57018-52-7 C₉H₂₀O₃ Alcohol + ether 176.14 High boiling point; solvent or intermediate in pharmaceutical synthesis
3-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl 2-cyanoacetate 958396-77-5 C₁₁H₁₈N₂O₄ Ester + carbamate 242.27 Bifunctional reactivity (ester and cyano groups); used in peptide coupling

Physicochemical Properties

  • Solubility: Propanal,3-(1,1-dimethylethoxy)- is moderately soluble in polar aprotic solvents (e.g., DMF) but less so in water due to the bulky tert-butoxy group. In contrast, the propanol derivative (C₉H₂₀O₃) exhibits higher water solubility .
  • Stability : The tert-butoxy group in Propanal,3-(1,1-dimethylethoxy)- provides steric protection, reducing unwanted side reactions. The propene analog (C₇H₁₄O) is more prone to radical-initiated polymerization .

Research and Regulatory Considerations

  • Toxicity: Limited data exist for Propanal,3-(1,1-dimethylethoxy)-, but tert-butoxy-containing compounds generally exhibit low acute toxicity. The propanol derivative (C₉H₂₀O₃) is regulated under significant new use rules (SNURs) for industrial applications .
  • Environmental Impact : The tert-butoxy group’s stability may lead to persistence in environmental matrices, necessitating biodegradation studies .

Biological Activity

Propanal, 3-(1,1-dimethylethoxy)-, also known by its chemical structure C11H24O3, has garnered attention for its potential biological activity. This compound is characterized by a propanal backbone and a dimethylethoxy group, which contribute to its unique properties and interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in pharmacology and organic synthesis.

  • Molecular Formula : C11H24O3
  • Molecular Weight : Approximately 204.31 g/mol
  • SMILES Notation : CCCCOCCC(OCC)OCC
  • InChI Key : BEFUMEMIRYCIEE-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of Propanal, 3-(1,1-dimethylethoxy)- has indicated several potential interactions with biological systems:

  • Enzyme Interaction : Preliminary studies suggest that this compound may influence enzyme activity, potentially acting as a modulator in metabolic pathways. Specific interactions with enzymes involved in drug metabolism have been noted, which could inform its therapeutic applications .
  • Neuroprotective Effects : A study evaluating neuroprotective activity in cell culture models has shown that compounds similar to Propanal, 3-(1,1-dimethylethoxy)- exhibit protective effects against glutamate-induced toxicity in neuronal cells. This suggests a potential role in neuroprotection .

Case Study 1: Neuroprotective Activity

A study conducted on various compounds indicated that Propanal derivatives demonstrated significant neuroprotective effects when tested on HT-22 hippocampal neurons. The cells were treated with glutamate and the test compounds at concentrations of 100 nM or 1 μM for 24 hours. The results were measured using a fluorescence assay to determine cell viability. The findings highlighted the potential of these compounds to mitigate neuronal damage .

Case Study 2: Enzyme Modulation

In another investigation focused on the modulation of enzyme activity, Propanal, 3-(1,1-dimethylethoxy)- was assessed for its ability to interact with key metabolic enzymes. The results suggested that the compound could selectively bind to certain enzyme targets, indicating its utility in drug development aimed at enhancing or inhibiting specific metabolic pathways .

Data Table: Biological Activity Summary

Activity Type Description Reference
Enzyme InteractionModulates enzyme activity; potential impact on drug metabolism
Neuroprotective EffectsProtects HT-22 neurons from glutamate-induced toxicity
Metabolic Pathway RoleInfluences specific metabolic pathways; potential therapeutic applications

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